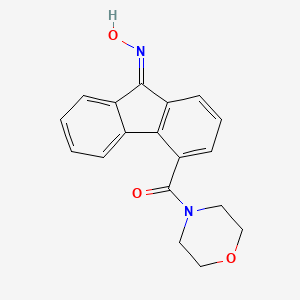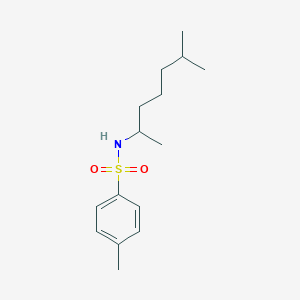![molecular formula C19H21ClN2O3 B5917991 N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917991.png)
N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide, also known as GW 501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed by GlaxoSmithKline for the treatment of metabolic and cardiovascular diseases, but its potential as a performance-enhancing drug has led to its ban in sports.
Mechanism of Action
N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved insulin sensitivity and energy expenditure.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have a range of biochemical and physiological effects, including increased endurance, reduced body fat, and improved lipid and glucose metabolism. It has also been shown to protect against diet-induced obesity and insulin resistance in animal models.
Advantages and Limitations for Lab Experiments
N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide 501516 has several advantages for use in lab experiments, including its high potency and selectivity for PPARδ, as well as its ability to improve metabolic parameters in animal models. However, its potential as a performance-enhancing drug and its controversial status in sports may limit its use in certain research settings.
Future Directions
There are several future directions for research on N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide 501516, including its potential as a therapeutic agent for metabolic and cardiovascular diseases, its effects on muscle function and performance, and its mechanisms of action in different tissues. Further studies are needed to fully understand the potential benefits and risks of this drug in various contexts.
Synthesis Methods
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide 501516 involves a series of chemical reactions, starting with the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 4-(4-morpholinyl)benzoyl chloride in the presence of a base to form the final product, this compound 501516.
Scientific Research Applications
N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide 501516 has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation, and increase energy expenditure, making it a promising drug for the treatment of obesity and type 2 diabetes.
properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c20-16-3-7-18(8-4-16)25-12-9-21-19(23)15-1-5-17(6-2-15)22-10-13-24-14-11-22/h1-8H,9-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABQGZIBHVFLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide](/img/structure/B5917908.png)

![N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5917921.png)

![[(benzylamino)methylene]malononitrile](/img/structure/B5917941.png)
![1-[(4-methylphenyl)sulfonyl]-4-nitro-1H-pyrazole](/img/structure/B5917944.png)

methanone](/img/structure/B5917963.png)

![4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5917979.png)

![N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917988.png)

